molecular formula C17H14N4O3 B11090822 2-(4-methylphenyl)-2-oxoethyl 4-(1H-tetrazol-1-yl)benzoate

2-(4-methylphenyl)-2-oxoethyl 4-(1H-tetrazol-1-yl)benzoate

Cat. No.: B11090822
M. Wt: 322.32 g/mol
InChI Key: ONZPWVSYCKRYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHYLPHENYL)-2-OXOETHYL 4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOATE is a complex organic compound that features both a tetrazole ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOATE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions.

    Esterification: The benzoate ester is formed by reacting the corresponding benzoic acid with an alcohol in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the benzoate ester under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-(4-METHYLPHENYL)-2-OXOETHYL 4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOATE depends on its application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLPHENYL)-2-OXOETHYL 4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOATE: is similar to other tetrazole-containing compounds such as:

Uniqueness

The uniqueness of 2-(4-METHYLPHENYL)-2-OXOETHYL 4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOATE lies in its combination of a tetrazole ring and a benzoate ester, which imparts distinct chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 4-(tetrazol-1-yl)benzoate

InChI

InChI=1S/C17H14N4O3/c1-12-2-4-13(5-3-12)16(22)10-24-17(23)14-6-8-15(9-7-14)21-11-18-19-20-21/h2-9,11H,10H2,1H3

InChI Key

ONZPWVSYCKRYGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.